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Compound of Interest

Compound Name: VLX600

Cat. No.: B10765219 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of VLX600, a novel anti-cancer

agent, and its intricate effects on the intracellular iron metabolism of tumor cells. By

consolidating preclinical and clinical data, this guide details the compound's mechanism of

action, impact on mitochondrial function, and the resultant cellular consequences, offering a

valuable resource for professionals in oncology and drug development.

Introduction: VLX600 - A Novel Iron Chelator in
Oncology
VLX600 (6-methyl-3-{(2E)-2-[1-(2-pyridinyl)ethylidene]hydrazino}-5H-[1][2][3]triazino[5,6-

b]indole) is an investigational small molecule initially developed as a therapeutic agent for solid

tumors.[1] Its primary mechanism of action is the chelation of intracellular iron, leading to a

cascade of events that culminate in cancer cell death.[2][4] Notably, VLX600 has shown

efficacy in targeting quiescent, dormant cells often found in the metabolically compromised and

hypoxic microenvironments of solid tumors, which are typically resistant to conventional

chemotherapies.[3][5] The compound's ability to interfere with fundamental cellular processes

by disrupting iron homeostasis makes it a first-in-class molecule with a unique therapeutic

profile.[6]
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Core Mechanism: Disruption of Intracellular Iron
Homeostasis
VLX600 functions as a potent iron chelator, designed specifically to interfere with intracellular

iron metabolism.[1][4] This activity is central to its anti-neoplastic effects.

Interaction with Iron Ions
Studies have demonstrated that VLX600 interacts with both ferric (Fe³⁺) and ferrous (Fe²⁺)

ions.[7][8] Spectrophotometric analysis indicates that while VLX600 forms complexes with

Fe(III), a subsequent redox reaction occurs, suggesting a strong preference for chelating Fe(II).

[2] This targeted depletion of the intracellular labile iron pool is the initiating event in its

mechanism of action. The cytotoxic effects of VLX600 can be significantly rescued by the

extracellular addition of iron, confirming that its primary mechanism is dependent on iron

chelation.[9][10]

Impact on Mitochondrial Respiration and Bioenergetics
The most profound consequence of VLX600-mediated iron depletion is the severe inhibition of

mitochondrial respiration, also known as oxidative phosphorylation (OXPHOS).[3][11] Iron is an

indispensable cofactor for iron-sulfur clusters and heme groups within the protein complexes of

the electron transport chain (ETC).[12]

Inhibition of ETC Complexes: VLX600 has been reported to inhibit mitochondrial complexes

I, II, and IV.[13][14] This disruption halts the flow of electrons, leading to a sharp decrease in

the mitochondrial oxygen consumption rate (OCR).[11][14]

Bioenergetic Catastrophe: The inhibition of OXPHOS leads to a state described as

"bioenergetic catastrophe," characterized by a dramatic reduction in cellular ATP levels.[4]

[11] To compensate, cancer cells attempt to upregulate glycolysis.[14] However, in the

nutrient-poor environment of a solid tumor, this compensatory mechanism is often

insufficient, leading to energy starvation and cell death.[3] This selective vulnerability of

cancer cells in metabolically stressed environments is a key aspect of VLX600's therapeutic

potential.[6][11]
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The proposed mechanism by which VLX600 induces mitochondrial dysfunction is visualized in

the signaling pathway diagram below.
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Caption: Proposed signaling pathway of VLX600.

Regulation of Key Iron Metabolism Proteins
By inducing a state of profound intracellular iron deficiency, VLX600 is expected to activate the

cellular iron-sensing machinery, primarily the Iron Regulatory Protein (IRP)/Iron Responsive

Element (IRE) system.[15][16]

IRP/IRE System: In iron-depleted conditions, IRP1 and IRP2 bind to IREs on specific

mRNAs to post-transcriptionally regulate their expression.[15][17]

Ferritin: IRPs bind to the 5' UTR of ferritin (heavy and light chain) mRNA, blocking its

translation. This action is designed to prevent the storage of already scarce iron.[16]

Transferrin Receptor 1 (TfR1): IRPs bind to the 3' UTR of TfR1 mRNA, stabilizing the

transcript and increasing its translation. This leads to the synthesis of more receptors to

enhance iron uptake from the extracellular environment.[17][18]

Therefore, treatment with VLX600 is predicted to lead to decreased intracellular levels of ferritin

and increased expression of the transferrin receptor, reflecting the cell's attempt to counteract

the drug-induced iron starvation.

Cellular Consequences and Therapeutic
Implications
The disruption of iron metabolism and mitochondrial function by VLX600 triggers specific

cellular death pathways, particularly in cancer cells.

Induction of Autophagy-Dependent Cell Death (ADCD)
In glioblastoma (GBM) cells, VLX600 induces a caspase-independent form of cell death that is

reliant on the autophagy machinery.[9][10] This process, termed Autophagy-Dependent Cell

Death (ADCD), is accompanied by the induction of mitophagy—the selective autophagic

clearance of damaged mitochondria.[13][19] This suggests that for certain cancer types, the
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lethal effects of VLX600 are intrinsically linked to the cell's own recycling pathways being

turned self-destructive.

Efficacy Against Quiescent and Hypoxic Tumor Cells
A significant advantage of VLX600 is its ability to effectively kill dormant cancer cells located in

the poorly vascularized, hypoxic regions of solid tumors.[3][5][6] These cells have limited ability

to compensate for inhibited mitochondrial function by increasing glycolysis, making them

uniquely vulnerable to the "bioenergetic catastrophe" induced by VLX600.[3]

Quantitative Data Summary
In Vitro Cytotoxicity
VLX600 has demonstrated potent cytotoxic activity across a range of human cancer cell lines.

Cell Line Cancer Type IC₅₀ (µM) Citation(s)

HCT 116 Colon Carcinoma ~0.039 - 0.51 [2][11]

HT-29
Colon

Adenocarcinoma
(within range) [11]

U251 Glioblastoma (not specified) [9][10]

NCH644
Glioma Stem-like

Cells
(not specified) [9][10]

IMR-32
Neuroblastoma

(MYCN-amp)
0.206 ± 0.009 [14]

Sk-N-BE(2)
Neuroblastoma

(MYCN-amp)
0.326 ± 0.037 [14]

Note: The IC₅₀ range of 0.039 to 0.51 µM was reported for a panel of six different human

cancer cell lines.[2]

Phase I Clinical Trial Data (NCT02222363)
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A Phase I study was conducted to evaluate the safety and tolerability of VLX600 in patients

with refractory advanced solid tumors.[1][4]

Parameter Finding Citation(s)

Patient Population
19 enrolled, 17 received at

least one dose
[1]

Administration
Intravenous infusion on Days

1, 8, and 15 of a 28-day cycle
[1][20]

Dose Escalation
Cohorts from 10 mg up to 135

mg were tested
[1][20][21]

Maximum Tolerated Dose

(MTD)

Not identified due to early

study closure (slow

recruitment)

[1]

Dose-Limiting Toxicities (DLTs) None observed [1]

Most Frequent Drug-Related

AEs

Fatigue, nausea, constipation,

vomiting, increased alkaline

phosphatase, anemia,

decreased appetite

[1]

Efficacy

No objective responses; 6

patients (32%) had stable

disease as best response

[1]

Conclusion

VLX600 was reasonably well

tolerated, supporting further

clinical exploration

[1]

Key Experimental Protocols
In Vitro Cell Viability and Clonogenicity Assay (Colon
Carcinoma Spheroids)
This protocol is adapted from methodologies used to assess VLX600's efficacy in 3D tumor

models.[11]
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Cell Culture: Human colon carcinoma HCT 116 cells are cultured in an appropriate medium

(e.g., McCoy's 5A) supplemented with 10% FBS and antibiotics.

Spheroid Formation: Cells are seeded into ultra-low attachment plates (e.g., Corning) at a

density of 5,000 cells per well to allow for the formation of 3D spheroids over 3-4 days.

VLX600 Treatment: Spheroids are treated with varying concentrations of VLX600 (e.g., 0-20

µM) for a specified duration (e.g., 72 hours).

Viability Assessment: Cell viability is measured using a luminescent assay, such as the

CellTiter-Glo® 3D Cell Viability Assay (Promega), which quantifies ATP levels. Luminescence

is read on a plate reader.

Clonogenicity Assay: Following treatment, spheroids are collected, washed, and dissociated

into single cells using trypsin. A known number of viable cells (e.g., 500) are re-plated into 6-

well plates and cultured for 10-14 days.

Colony Staining and Counting: Colonies are fixed with methanol and stained with crystal

violet. Colonies containing >50 cells are counted to determine the surviving fraction.

Data Analysis: IC₅₀ values are calculated from the viability data, and the surviving fraction is

plotted against the VLX600 concentration.
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Experimental Workflow: 3D Spheroid Assay

1. Seed HCT 116 cells
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Caption: Workflow for assessing VLX600's effect on tumor spheroids.
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Oxygen Consumption Rate (OCR) Measurement
This protocol is for assessing mitochondrial function in response to VLX600.[14]

Cell Seeding: Seed cancer cells (e.g., IMR-32 neuroblastoma cells) into a Seahorse XF Cell

Culture Microplate at an optimized density and allow them to adhere overnight.

VLX600 Treatment: Treat cells with the desired concentration of VLX600 for a specified time

(e.g., 4 hours) prior to the assay.

Assay Preparation: Wash the cells and replace the culture medium with Seahorse XF Base

Medium supplemented with glucose, pyruvate, and glutamine, pH 7.4. Incubate the plate in a

non-CO₂ incubator at 37°C for 1 hour.

Seahorse XF Analyzer: Load the plate into a Seahorse XF Analyzer. The assay protocol

involves sequential injections of mitochondrial stress test compounds:

Oligomycin: An ATP synthase inhibitor, to measure ATP-linked respiration.

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that

collapses the proton gradient, inducing maximal respiration.

Rotenone/Antimycin A: Complex I and III inhibitors, to shut down mitochondrial respiration

and measure non-mitochondrial oxygen consumption.

Data Analysis: The OCR is measured in real-time. The software calculates key parameters of

mitochondrial function, such as basal respiration, maximal respiration, and ATP production. A

significant reduction in these parameters after VLX600 treatment indicates mitochondrial

inhibition.

Summary and Future Directions
VLX600 represents a promising therapeutic strategy that exploits the unique metabolic

vulnerabilities of cancer cells, particularly their dependence on iron. By chelating intracellular

iron, VLX600 inhibits mitochondrial respiration, leading to a bioenergetic crisis and cell death,

with pronounced efficacy against the quiescent cell populations that drive tumor recurrence.[1]

[3] The compound was found to be reasonably well-tolerated in a Phase I clinical trial.[1] Future
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research should focus on identifying predictive biomarkers of response, exploring synergistic

combinations with other agents (such as glycolysis inhibitors or conventional chemotherapy),

and further elucidating its precise interactions with the complex machinery of iron homeostasis.

[11][14]
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Logical Relationship: Induction of Bioenergetic Catastrophe
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Caption: How VLX600 causes "bioenergetic catastrophe" in cancer cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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